3-(4-Chlorobutyl)thiophene
Description
3-(4-Chlorobutyl)thiophene is a halogenated thiophene derivative characterized by a thiophene ring substituted with a 4-chlorobutyl chain. This compound is of interest in materials science, particularly as a monomer for synthesizing conductive polymers. The terminal chlorine atom on the butyl chain enhances reactivity, facilitating polymerization or further functionalization.
Properties
Molecular Formula |
C8H11ClS |
|---|---|
Molecular Weight |
174.69 g/mol |
IUPAC Name |
3-(4-chlorobutyl)thiophene |
InChI |
InChI=1S/C8H11ClS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5H2 |
InChI Key |
RFUJGMHWESPAQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Chain Length: 3-(6-Chlorohexyl)thiophene
- Structural Difference : The hexyl chain in 3-(6-chlorohexyl)thiophene is two carbons longer than the butyl chain in 3-(4-chlorobutyl)thiophene.
- Impact on Polymer Properties :
- Molar Mass : Polymers derived from 3-(6-chlorohexyl)thiophene exhibit lower molar masses compared to shorter-chain analogs, likely due to steric hindrance during polymerization .
- Regioregularity : NMR analysis revealed higher regioregularity in poly[3-(6-chlorohexyl)thiophene] compared to brominated analogs, indicating chain length influences backbone alignment .
Substituent Branching: 2-(4-Chloro-3-methylbutyl)thiophene
- Structural Difference : The 4-chloro-3-methylbutyl chain introduces branching at the third carbon of the alkyl chain.
- Physicochemical Properties :
Halogen Type: 3-(4-Bromo-3-methylbutyl)thiophene
- Structural Difference : Bromine replaces chlorine in this analog (C9H13BrS, MW 233.17).
- Reactivity and Applications :
Functional Group Variation: Phenyl-Substituted Derivatives
- Example : 3-(2-chloro-2-phenylethyl)thiophene ().
- Biological Activity: Chlorophenyl derivatives in showed antibacterial properties, suggesting functionalization with aromatic groups expands biomedical applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Polymer Science : Chlorinated alkylthiophenes yield regioregular polymers critical for organic electronics, but chain length and halogen type significantly affect molar mass and backbone alignment .
- Biological Applications : Structural modifications (e.g., phenyl groups) correlate with enhanced bioactivity, as seen in ’s antibacterial derivatives .
- Natural Product Chemistry : Chlorinated thiophenes in plants () demonstrate structural diversity, though synthetic routes offer more reproducibility for industrial use .
Preparation Methods
Direct Alkylation of Thiophene
The Friedel-Crafts alkylation remains the most widely adopted method for introducing the 4-chlorobutyl group onto the thiophene ring. In this approach, thiophene reacts with 4-chlorobutanoyl chloride in the presence of Lewis acids such as tin tetrachloride (SnCl<sub>4</sub>) or aluminum chloride (AlCl<sub>3</sub>). The reaction typically proceeds in dichloromethane or chloroform at temperatures between −20°C and 5°C, achieving yields of 78–85%.
Mechanistic Insights :
SnCl<sub>4</sub> activates the acyl chloride via coordination, facilitating electrophilic attack at the thiophene’s 3-position. The intermediate acylium ion undergoes deprotonation to form the ketone, which is subsequently reduced to the alkyl chain using LiAlH<sub>4</sub> or catalytic hydrogenation.
Optimization Parameters :
-
Catalyst Loading : A 1:1.2 molar ratio of thiophene to SnCl<sub>4</sub> maximizes electrophilic substitution while minimizing side reactions.
-
Solvent Systems : Dichloromethane outperforms chlorinated solvents like 1,2-dichloroethane due to better solubility of intermediates.
Halogen Exchange Reactions
Bromine-to-Chlorine Substitution
This two-step method involves synthesizing 3-(4-bromobutyl)thiophene followed by nucleophilic substitution with chloride ions. The brominated precursor is prepared via radical bromination of 3-butylthiophene using N-bromosuccinimide (NBS) under UV light, yielding 89–93% purity. Subsequent treatment with sodium chloride in dimethylformamide (DMF) at 80°C replaces bromine with chlorine, achieving a 68–74% conversion rate.
Challenges :
-
Competing elimination reactions reduce yields at temperatures >90°C.
-
Steric hindrance from the butyl chain necessitates prolonged reaction times (12–18 hours).
Multi-Component Reactions (MCRs)
Gewald Synthesis Adaptations
The Gewald reaction enables simultaneous thiophene ring formation and side-chain functionalization. A mixture of ethyl cyanoacetate, elemental sulfur, and 4-chlorobutyraldehyde undergoes cyclization in ethanol under reflux, producing 3-(4-chlorobutyl)thiophene-2-carboxylate. Decarboxylation with NaOH in isopropanol yields the target compound with 65–70% overall efficiency.
Advantages :
-
Avoids pre-functionalized thiophene starting materials.
Lithiation-Based Regioselective Approaches
Directed Ortho-Metalation
Lithiation at the thiophene’s 3-position is achieved using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). Quenching the lithiated intermediate with 1-bromo-4-chlorobutane introduces the chlorobutyl group with >90% regioselectivity.
Critical Conditions :
-
Temperature Control : Lithiation below −70°C prevents ring-opening side reactions.
-
Electrophile Reactivity : 1-Bromo-4-chlorobutane outperforms chloro analogs due to faster kinetics.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols emphasize solvent-free bromination using FeBr<sub>3</sub> catalysts in tubular reactors. Thiophene and 4-chlorobutyryl chloride are fed at 120°C, achieving 92% conversion with residence times <30 minutes.
Economic Considerations :
-
Catalyst Recycling : FeBr<sub>3</sub> is recovered via distillation, reducing costs by 40%.
-
Waste Minimization : Inline neutralization of HCl byproducts with NaOH minimizes environmental impact.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagents | Temperature | Yield (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | SnCl<sub>4</sub> | −20°C to 5°C | 78–85 | High |
| Halogen Exchange | NBS, NaCl | 80°C | 68–74 | Moderate |
| Gewald Synthesis | Ethanol, NaOH | Reflux | 65–70 | High |
| Directed Lithiation | LDA, 1-bromo-4-chlorobutane | −78°C | >90 | Low |
| Continuous Flow | FeBr<sub>3</sub> | 120°C | 92 | Industrial |
Q & A
Q. How can conflicting NMR data for regioisomeric byproducts be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
